8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one
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Overview
Description
8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one is a heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is characterized by a fused ring system consisting of a pyrrolo and pyrimidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, acyl, or halogen groups .
Scientific Research Applications
8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Hexahydro-pyrrolo[1,2-a]pyrimidin-6-one: Lacks the methyl group at the 8a position.
8a-Ethyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one: Contains an ethyl group instead of a methyl group at the 8a position.
8a-Methyl-octahydro-pyrrolo[1,2-a]pyrimidin-6-one: Has an additional hydrogenation compared to the hexahydro form.
Uniqueness: The presence of the methyl group at the 8a position in 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its analogs .
Properties
IUPAC Name |
8a-methyl-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8-4-3-7(11)10(8)6-2-5-9-8/h9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYKKRPXVDQFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218136 |
Source
|
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21603-68-9 |
Source
|
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21603-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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